![molecular formula C15H9BrClN3O3S B2711683 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide CAS No. 391217-98-4](/img/structure/B2711683.png)
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiparasitic Applications
- Thiazolides Against Cancer and Parasites : Thiazolides, including derivatives like RM4819, show potential in inducing apoptosis in colorectal tumor cells by interacting with the detoxification enzyme glutathione S-transferase, which is often overexpressed in tumors. This interaction suggests a different molecular target for thiazolides in pathogens and cancer cells, highlighting their therapeutic versatility (Brockmann et al., 2014).
- Thiazolides as Anti-Infective Drugs : A novel class of thiazolides exhibits a broad spectrum of activity against viruses, bacteria, intracellular and extracellular protozoan parasites, and proliferating mammalian cells. The mechanism involves multiple actions, including triggering apoptosis in mammalian cells, which may account for their effectiveness against intracellular pathogens (Hemphill et al., 2012).
Anticancer Research
- Photodynamic Therapy Applications : The synthesis and characterization of new zinc phthalocyanine derivatives substituted with thiazole-based groups have been reported. These compounds exhibit significant photophysical and photochemical properties, including high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Chemical Synthesis and Material Science
- Crystal Engineering with Hydrogen and Halogen Bonds : Research into molecular tapes mediated via hydrogen and halogen bonds offers insights into crystal design. Studies on complexes like 4-nitrobenzoic acid·4-iodopyridine and 4-nitrobenzamide·4-iodobenzamide reveal structural insulation in hydrogen bonding and halogen bonding domains, providing a basis for the predictable design of crystal structures (Saha et al., 2005).
Methodological Innovations
- Solvent-Free Synthesis of Sulfonamide Derivatives : A solvent-free method for synthesizing sulfonamides containing a 2-amino-1,3-thiazole fragment has been developed. The synthesized compounds were evaluated for their antibacterial activity, showcasing an efficient approach to obtaining biologically active molecules (Rafiee Pour et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2-chloro-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3O3S/c1-19-12-5-2-8(16)6-13(12)24-15(19)18-14(21)10-7-9(20(22)23)3-4-11(10)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRNTYZYTVBAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[1-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2711600.png)
![N-(furan-2-ylmethyl)-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2711601.png)
![4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2711603.png)
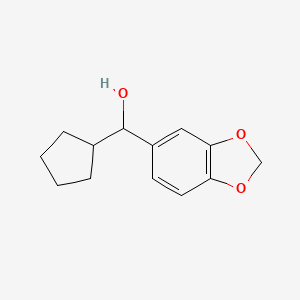
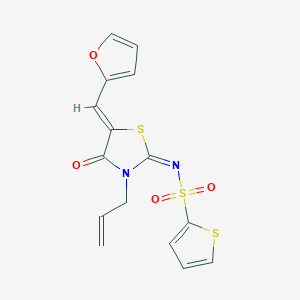


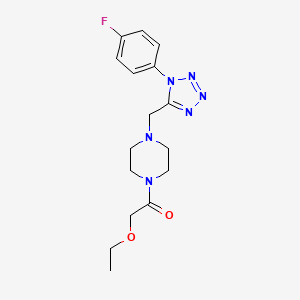

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2711615.png)

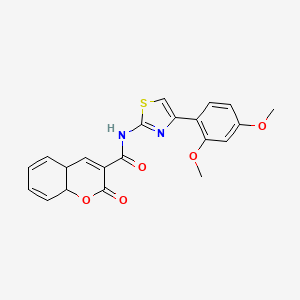
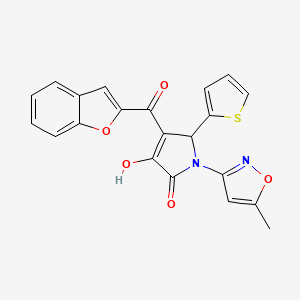
![2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2711623.png)